2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula and a molecular weight of 329.04 g/mol. Its IUPAC name is 2-(3-(bromomethyl)phenyl)pyridine hydrobromide, and it is categorized under the CAS number 2565637-17-2. This compound is primarily recognized for its potential applications in scientific research and as a synthetic intermediate in organic chemistry .
The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromomethylation of pyridine derivatives. Common methods include:
The synthesis requires careful control of reaction parameters to prevent side reactions and ensure the formation of the desired product. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction and assess product purity.
The molecular structure of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide features a pyridine ring substituted at the 2-position by a phenyl group that carries a bromomethyl substituent at the 3-position. The compound can be represented by its SMILES notation: BrCC1=CC(C2=NC=CC=C2)=CC=C1.[H]Br
.
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide can participate in various chemical reactions, including:
Reactions involving this compound are typically carried out under controlled conditions to minimize degradation or unwanted side products. Analytical methods such as NMR spectroscopy and mass spectrometry are used to characterize reaction products.
The mechanism of action for reactions involving 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide often revolves around nucleophilic attack on the electrophilic bromomethyl group, facilitating bond formation with nucleophiles. This process can be illustrated as follows:
Relevant safety data indicates that this compound should be handled with care due to its corrosive nature and potential health hazards associated with exposure .
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3